molecular formula C17H29BCl2N2O2 B13481269 (3S)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine dihydrochloride

(3S)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine dihydrochloride

Cat. No.: B13481269
M. Wt: 375.1 g/mol
InChI Key: WTXQOMZGFZEQAA-CKUXDGONSA-N
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Description

(3S)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine dihydrochloride: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring, a phenyl group, and a boronate ester, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine dihydrochloride typically involves multiple steps:

    Formation of the Boronate Ester: The boronate ester is synthesized by reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable phenyl derivative under controlled conditions.

    Coupling Reaction: The boronate ester is then coupled with a pyrrolidine derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

    Amination: The resulting intermediate undergoes amination to introduce the amine group at the 3-position of the pyrrolidine ring.

    Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its stability and solubility.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the boronate ester, converting it into a boronic acid or alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of N-oxides or hydroxylamines.

    Reduction: Formation of boronic acids or alcohols.

    Substitution: Introduction of halogens, nitro groups, or other electrophiles onto the phenyl ring.

Scientific Research Applications

Chemistry:

    Catalysis: The boronate ester moiety makes the compound useful as a ligand in various catalytic processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it valuable in biochemical studies.

Medicine:

    Drug Development: Its unique structure allows for the exploration of new therapeutic agents, particularly in targeting specific enzymes or receptors.

Industry:

    Material Science: The compound’s stability and reactivity make it suitable for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of (3S)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The boronate ester can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The pyrrolidine ring and phenyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • (3S)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine
  • (3S)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine hydrochloride

Comparison:

  • Uniqueness: The dihydrochloride form enhances the compound’s solubility and stability compared to its non-salt counterparts.
  • Reactivity: The presence of the boronate ester allows for unique reactivity patterns, particularly in cross-coupling reactions.
  • Applications: While similar compounds may share some applications, the dihydrochloride form’s improved properties make it more suitable for certain industrial and research purposes.

This detailed article provides a comprehensive overview of (3S)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine dihydrochloride, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H29BCl2N2O2

Molecular Weight

375.1 g/mol

IUPAC Name

(3S)-1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C17H27BN2O2.2ClH/c1-16(2)17(3,4)22-18(21-16)14-7-5-6-13(10-14)11-20-9-8-15(19)12-20;;/h5-7,10,15H,8-9,11-12,19H2,1-4H3;2*1H/t15-;;/m0../s1

InChI Key

WTXQOMZGFZEQAA-CKUXDGONSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CC[C@@H](C3)N.Cl.Cl

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCC(C3)N.Cl.Cl

Origin of Product

United States

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